2-氨基-5-碘吡嗪

描述

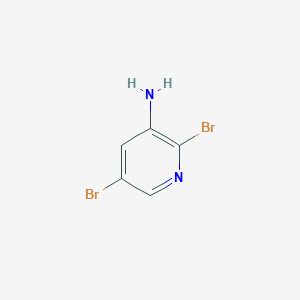

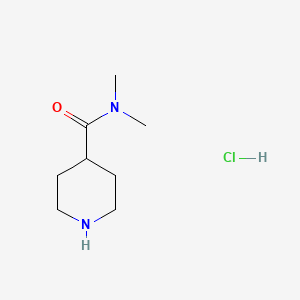

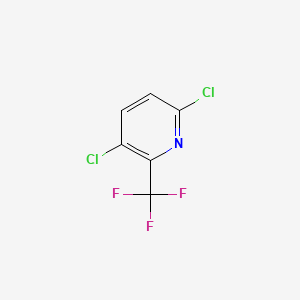

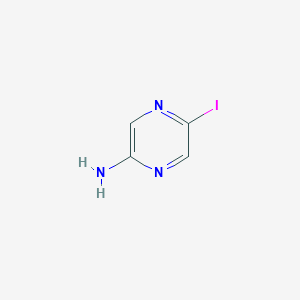

2-Amino-5-iodopyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. The presence of an iodine substituent at the 5-position and an amino group at the 2-position makes it a valuable intermediate for various chemical syntheses, particularly in the field of fluorescent dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of 2-amino-5-iodopyrazine derivatives can be achieved through halogenation reactions. For instance, 2-aminopyrazine can be halogenated using N-iodosuccinimide (NIS), although iodination typically yields poorer results compared to chlorination and bromination. The best conditions for halogenation were found to be the use of N-bromosuccinimide (NBS), acetonitrile as a solvent, and microwave assistance, which provided an efficient pathway to obtain 3,5-dibromo-2-aminopyrazine, a closely related compound . This dibrominated compound serves as a functionalized starting material for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-aminopyrazine derivatives is characterized by their ability to form extensive hydrogen bonding networks. For example, 3-aminopyrazine-2-carboxylic acid, a related compound, displays a network of intra- and intermolecular hydrogen bonds, contributing to the stability of its crystal structure. The planar molecules are stacked along the crystallographic a-axis, indicating the presence of π-π interactions, which are also relevant for 2-aminopyrazine derivatives .

Chemical Reactions Analysis

2-Amino-5-iodopyrazine can undergo various chemical reactions due to its reactive amino and iodo groups. For instance, the amino group can be alkylated or acylated, leading to a bathochromic or hypsochromic shift in the absorption maximum (λmax), respectively. These modifications can result in different fluorescence properties, such as red or blue fluorescence with high quantum yields . Additionally, the compound can participate in palladium-catalyzed amination reactions, as demonstrated by the synthesis of 2-amino-5-[18F]fluoropyridines, which are structurally similar and relevant in radiochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-iodopyrazine are influenced by its functional groups. The amino group makes it a potential hydrogen bond donor, while the iodine atom can be involved in electrophilic substitution reactions. The compound's fluorescence properties can be tuned by chemical modifications, as seen in the synthesis of various fluorescent dyes derived from 2,5-diamino-3,6-dicyanopyrazine, which shows strong yellowish-green fluorescence in solution . The ability to form ternary complexes with metals, as observed in related compounds like 3-aminopyrazine-2-carboxylic acid, suggests that 2-amino-5-iodopyrazine could also form complexes with various metal ions, potentially altering its physical properties .

科学研究应用

催化应用

2-氨基-5-碘吡嗪在均相催化领域中被使用。一个显著的应用是在钯催化的氨基羰基化反应中,涉及氮含碘杂环芳烃,如2-碘吡啶、3-碘吡啶和碘吡嗪。这个过程促进了N-取代烟酰胺及相关化合物的合成,这些化合物在生物学上具有潜在重要性(Takács等,2007)。

高能材料合成

2-氨基-5-碘吡嗪在高能材料的合成中发挥作用。它已被用于高能阴离子的氨基化,以创建高性能材料,如ANT、ADNT等。这些材料表现出高爆炸性能,并可用作高能量容量过渡金属配合物的配体(Klapötke等,2012)。

荧光染料合成

这种化合物在荧光染料的生产中也很重要。研究表明,2,5-二氨基-3,6-二氰基吡嗪,是2-氨基-5-碘吡嗪的衍生物,是一种新的荧光色团,用于功能性染料材料。其在溶液中的强黄绿色荧光显示了各种应用的潜力(Shirai et al., 1998)。

抑制性能

在腐蚀科学中,2-氨基-5-碘吡嗪的衍生物已被研究作为潜在的缓蚀剂。这些衍生物已显示出在酸性溶液中抑制金属腐蚀的功效,表明它们的工业重要性(Deng et al., 2011)。

药物合成

2-氨基-5-碘吡嗪衍生物已被用于合成药物化合物。例如,研究合成钠通道阻滞剂3-氨基吡咯,这在抗惊厥药物中至关重要,已涉及相关的吡嗪化合物(Unverferth et al., 1998)。

安全和危害

未来方向

While specific future directions for 2-Amino-5-iodopyrazine are not mentioned in the search results, one paper discusses its use in the surface post-treatment of FAPbI3 perovskite film, which is used in high-efficiency near-infrared perovskite light-emitting diodes . This suggests potential applications in the field of optoelectronics.

作用机制

Target of Action

2-Amino-5-iodopyrazine is an organic compound that serves as an important intermediate in organic synthesis . It is primarily used in the synthesis of various nitrogen-containing compounds . .

Mode of Action

The mode of action of 2-Amino-5-iodopyrazine is largely dependent on the specific reactions it is involved in. It can participate in amination reactions, condensation reactions, and arylation reactions, among others . The exact changes resulting from its interaction with its targets would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 2-Amino-5-iodopyrazine can be influenced by various environmental factors. For instance, it is soluble in some polar organic solvents, such as chloroform, dimethyl sulfoxide, and dimethylformamide . Its storage conditions also play a role in its stability; it should be stored under inert gas (nitrogen or argon) at 2–8 °C .

属性

IUPAC Name |

5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTVALQVXWRFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609163 | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-iodopyrazine | |

CAS RN |

886860-50-0 | |

| Record name | 5-Iodo-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886860-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-5-iodopyrazine interact with the perovskite film to improve PeLED performance?

A1: [] When applied as a post-treatment to the FAPbI3 perovskite film using a chlorobenzene/isopropanol solvent, 2-amino-5-iodopyrazine interacts with the perovskite surface. This interaction serves two primary functions:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。